1-(3-Bromo-5-methoxyphenyl)ethanone
Overview
Description
1-(3-Bromo-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanone group. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various enzymes and receptors, suggesting that 1-(3-bromo-5-methoxyphenyl)ethanone may have similar targets .
Mode of Action
It’s known that the compound can undergo bioreduction, which suggests that it may interact with its targets through a reduction mechanism .
Biochemical Pathways
Related compounds have been shown to inhibit the expression of certain proteins, suggesting that this compound may have similar effects .
Preparation Methods
1-(3-Bromo-5-methoxyphenyl)ethanone can be synthesized through several methods:
Bromoacetyl Bromide Method: This involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride.
Fries Rearrangement: This method involves the rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C.
Enzymatic Synthesis: The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone using carbonyl reductase from Novosphingobium aromaticivorans can convert it to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol.
Chemical Reactions Analysis
1-(3-Bromo-5-methoxyphenyl)ethanone undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Suzuki–Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)ethanone is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds such as Lusutrombopag.
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)ethanone can be compared with similar compounds such as:
1-(3-Bromo-2-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position.
2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a fluorine atom instead of a bromine atom.
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy group in addition to the methoxy group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOXKSRASBKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599326 | |
Record name | 1-(3-Bromo-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073642-71-3 | |
Record name | 1-(3-Bromo-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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